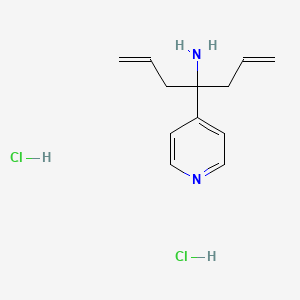
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride
Descripción general
Descripción
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride (1-APB-D) is a compound that has been used in scientific research for a variety of purposes. It is a derivative of the neurotransmitter glutamate and has been studied for its potential to modulate glutamate receptors in the brain. 1-APB-D has been used to study the effects of glutamate on different cell types, including neurons, astrocytes, and glia cells. It has also been used to study the roles of glutamate in learning and memory, as well as in the development of neurological disorders such as Alzheimer's disease.
Aplicaciones Científicas De Investigación
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of glutamate on different cell types, including neurons, astrocytes, and glia cells. It has also been used to study the roles of glutamate in learning and memory, as well as in the development of neurological disorders such as Alzheimer's disease. 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has also been used to study the effects of glutamate on synaptic plasticity, synaptic transmission, and neuronal development.
Mecanismo De Acción
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride acts as an agonist at the metabotropic glutamate receptor (mGluR) subtype 5. It binds to the receptor and activates it, resulting in the activation of intracellular signaling pathways. These pathways lead to changes in the expression of genes involved in synaptic plasticity, neuronal development, and synaptic transmission.
Efectos Bioquímicos Y Fisiológicos
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has been shown to modulate the release of glutamate from neurons, astrocytes, and glia cells. It has also been shown to modulate the activity of glutamate receptors, resulting in changes in synaptic plasticity and neuronal development. In addition, 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has been shown to modulate the activity of other neurotransmitters, such as dopamine and serotonin, resulting in changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound and has a low toxicity. It is also inexpensive and readily available. However, there are also some limitations to its use. It is not as potent as other agonists at the mGluR5 receptor, and its effects on synaptic plasticity, neuronal development, and synaptic transmission are not as long-lasting as those of other agonists.
Direcciones Futuras
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. It may also be useful for studying the effects of glutamate on synaptic plasticity, neuronal development, and synaptic transmission. Additionally, it may be used to study the roles of glutamate in learning and memory. Further research is needed to explore the potential therapeutic and research applications of 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride.
Propiedades
IUPAC Name |
4-pyridin-4-ylhepta-1,6-dien-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-3-7-12(13,8-4-2)11-5-9-14-10-6-11;;/h3-6,9-10H,1-2,7-8,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEAAMDLJWDBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1=CC=NC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide](/img/structure/B1388878.png)

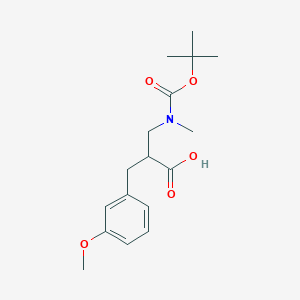
![3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B1388885.png)
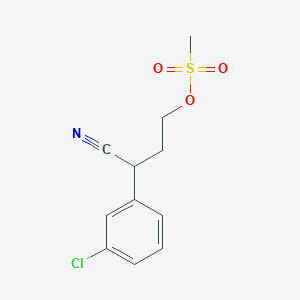
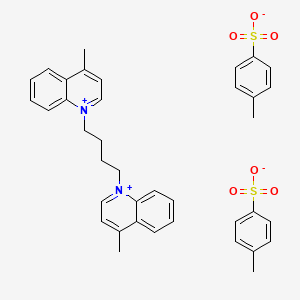
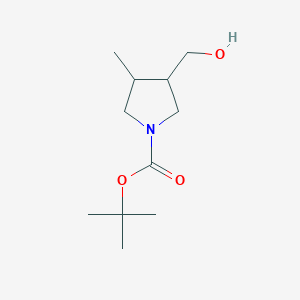
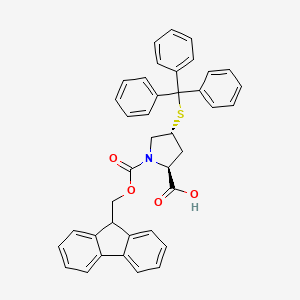
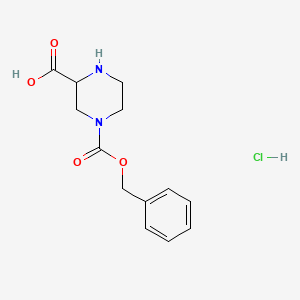
![3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1388895.png)

![3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1388897.png)
